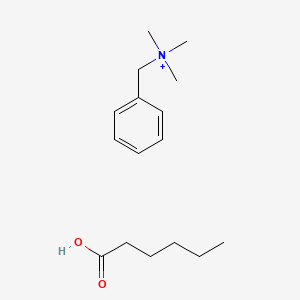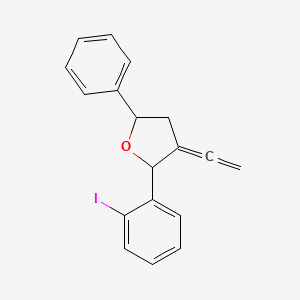
3-Ethenylidene-2-(2-iodophenyl)-5-phenyloxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethenylidene-2-(2-iodophenyl)-5-phenyloxolane is a complex organic compound characterized by its unique structure, which includes an oxolane ring substituted with ethenylidene, iodophenyl, and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenylidene-2-(2-iodophenyl)-5-phenyloxolane typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Iodophenyl Group: The iodophenyl group is introduced via electrophilic aromatic substitution reactions.
Addition of the Ethenylidene Group: The ethenylidene group is added through reactions such as Wittig or Horner-Wadsworth-Emmons reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
3-Ethenylidene-2-(2-iodophenyl)-5-phenyloxolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can result in various substituted derivatives.
科学研究应用
3-Ethenylidene-2-(2-iodophenyl)-5-phenyloxolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 3-Ethenylidene-2-(2-iodophenyl)-5-phenyloxolane involves its interaction with molecular targets through its functional groups. The ethenylidene group can participate in conjugation and electron transfer processes, while the iodophenyl group can engage in halogen bonding and other interactions. These interactions can affect various pathways and molecular targets, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
3-Ethylidene-2-(2-iodophenyl)-5-(4-methylphenyl)tetrahydrofuran: This compound has a similar structure but with different substituents.
2-Iodophenyl-5-phenyloxolane: Lacks the ethenylidene group, leading to different reactivity and applications.
Uniqueness
3-Ethenylidene-2-(2-iodophenyl)-5-phenyloxolane is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
919482-51-2 |
|---|---|
分子式 |
C18H15IO |
分子量 |
374.2 g/mol |
InChI |
InChI=1S/C18H15IO/c1-2-13-12-17(14-8-4-3-5-9-14)20-18(13)15-10-6-7-11-16(15)19/h3-11,17-18H,1,12H2 |
InChI 键 |
RSWJTYZDIGCOMX-UHFFFAOYSA-N |
规范 SMILES |
C=C=C1CC(OC1C2=CC=CC=C2I)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![([1,1'-Biphenyl]-3-yl)(9H-beta-carbolin-1-yl)methanone](/img/structure/B14177453.png)
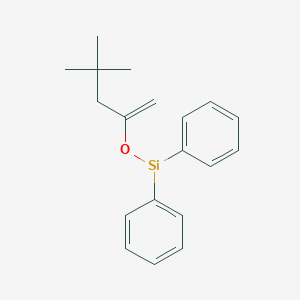
![Piperazine, 1-[(3,4-dichlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]-](/img/structure/B14177463.png)
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14177468.png)
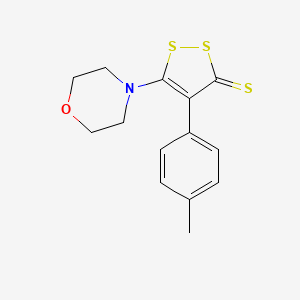
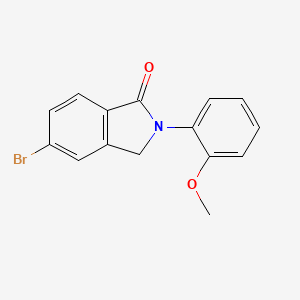
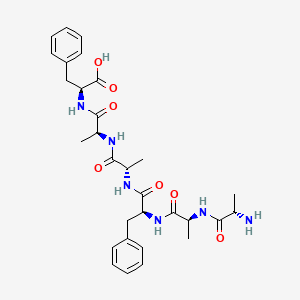
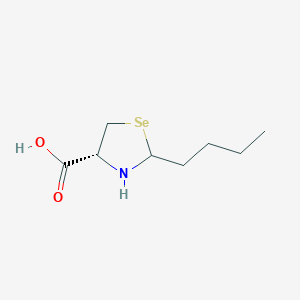

silane](/img/structure/B14177507.png)
![1-[(3S,5S)-5-(azidomethyl)pyrrolidin-3-yl]-4-phenyltriazole](/img/structure/B14177535.png)
![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone](/img/structure/B14177543.png)
![2-[4-(Methylamino)quinazolin-2-yl]-1H-phenalene-1,3(2H)-dione](/img/structure/B14177545.png)
